molecular formula C15H12Cl2N2 B3388270 1-benzyl-5-chloro-2-(chloromethyl)-1H-1,3-benzodiazole CAS No. 868237-99-4

1-benzyl-5-chloro-2-(chloromethyl)-1H-1,3-benzodiazole

Cat. No.: B3388270
CAS No.: 868237-99-4
M. Wt: 291.2 g/mol
InChI Key: IUYACORPGJFNBI-UHFFFAOYSA-N
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Description

1-benzyl-5-chloro-2-(chloromethyl)-1H-1,3-benzodiazole is a heterocyclic compound with the molecular formula C15H12Cl2N2 and a molecular weight of 291.17 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-benzyl-5-chloro-2-(chloromethyl)-1H-1,3-benzodiazole typically involves the reaction of 5-chloro-2-(chloromethyl)-1H-1,3-benzodiazole with benzyl chloride under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-benzyl-5-chloro-2-(chloromethyl)-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The compound can participate in addition reactions with various reagents.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-benzyl-5-chloro-2-(chloromethyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-5-chloro-2-(chloromethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-benzyl-5-chloro-2-(chloromethyl)-1H-1,3-benzodiazole can be compared with other similar compounds, such as:

  • 1-benzyl-2-(chloromethyl)-1H-1,3-benzodiazole
  • 5-chloro-2-(chloromethyl)-1H-1,3-benzodiazole
  • 1-benzyl-5-chloro-1H-1,3-benzodiazole

These compounds share similar structural features but differ in their chemical properties and reactivity. The presence of different substituents on the benzodiazole ring can significantly affect their behavior in chemical reactions and their biological activity .

Properties

IUPAC Name

1-benzyl-5-chloro-2-(chloromethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2/c16-9-15-18-13-8-12(17)6-7-14(13)19(15)10-11-4-2-1-3-5-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYACORPGJFNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)N=C2CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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